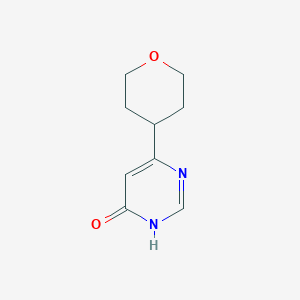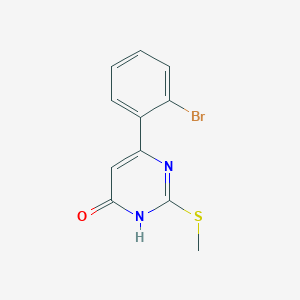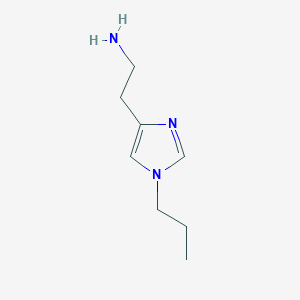
2-(1-Propyl-1H-imidazol-4-yl)ethanamine
Übersicht
Beschreibung
“2-(1-Propyl-1H-imidazol-4-yl)ethanamine” is a chemical compound with the empirical formula C12H17N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, has been a topic of interest in recent years due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . The SMILES string representation of this compound is NCCC1=NC2=CC=CC=C2N1CCC .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 203.28 and a density of 1.1±0.1 g/cm3 . It has a boiling point of 300.2±17.0 °C at 760 mmHg . The compound has 3 freely rotating bonds and a polar surface area of 44 Å2 .Wissenschaftliche Forschungsanwendungen
Anti-tuberkulare Aktivität
Imidazol-Derivate wurden synthetisiert und auf ihre anti-tuberkulare Aktivität gegen Mycobacterium tuberculosis getestet. Verbindungen mit einem Imidazol-Rest haben sich als potenzielle Therapeutika zur Behandlung von Tuberkulose erwiesen .
Antibakterielle Aktivität
Eine Reihe von Imidazol-Derivaten wurde auf ihre antibakteriellen Eigenschaften getestet. Einige Verbindungen zeigten signifikante Aktivität gegen Bakterien wie E. coli, S. aureus und B. subtilis, was ihr Potenzial für die Entwicklung neuer antibakterieller Medikamente aufzeigt .
Synthese-Fortschritte
Neuere Fortschritte in der Synthese substituierter Imidazole unterstreichen ihre Bedeutung bei der Herstellung von funktionalen Molekülen, die in alltäglichen Anwendungen eingesetzt werden. Die regioselektive Synthese ermöglicht präzise Modifikationen, was ihre Nutzbarkeit in verschiedenen Bereichen erhöht .
Therapeutisches Potenzial
Der Imidazolring ist eine häufige Struktur, die in vielen therapeutischen Wirkstoffen vorkommt, aufgrund seiner Vielseitigkeit und seines Vorkommens in Naturprodukten. Die Forschung erforscht weiterhin das therapeutische Potenzial von Imidazol-haltigen Verbindungen in verschiedenen medizinischen Bereichen .
Enzyminhibition
Imidazolbasierte Verbindungen wurden als Inhibitoren für verschiedene Enzyme untersucht, darunter humane Carboanhydrasen (hCAs). Diese Studien sind entscheidend für die Entwicklung von Medikamenten, die auf spezifische Enzyme abzielen, die an verschiedenen Krankheiten beteiligt sind .
Wirkmechanismus
2-(1-Propyl-1H-imidazol-4-yl)ethanamine is known to act as an agonist at a variety of receptors, including the serotonin and dopamine receptors. Its mechanism of action is thought to involve the binding of the compound to the receptor, leading to the activation of the receptor and the subsequent release of neurotransmitters. This, in turn, leads to the activation of downstream pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are numerous. It has been found to have anxiolytic and antidepressant effects, as well as analgesic effects. It has also been found to have anticonvulsant and anti-inflammatory effects, as well as effects on memory and learning. In addition, this compound has been shown to have cardioprotective and neuroprotective effects, as well as effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine in laboratory experiments has numerous advantages. It is a highly versatile compound, which makes it a useful tool for the synthesis of a variety of compounds. In addition, it is relatively easy to synthesize, and it is stable in a variety of solvents. However, there are also some limitations to the use of this compound in laboratory experiments. It is not water-soluble, and it is relatively expensive. In addition, it can be toxic in high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine. It could be used to develop new drugs and treatments for a variety of diseases, such as depression and anxiety. It could also be used to develop new compounds for use in laboratory experiments. In addition, it could be used to study the effects of drugs on the body, as well as to study the structure and function of enzymes. Finally, it could be used to study the effects of various environmental factors on the body.
Eigenschaften
IUPAC Name |
2-(1-propylimidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-5-11-6-8(3-4-9)10-7-11/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTHNTKHAXQGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666286 | |
| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790707-11-8 | |
| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



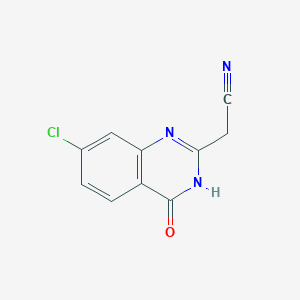
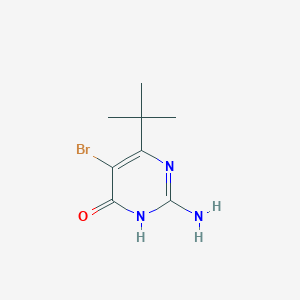
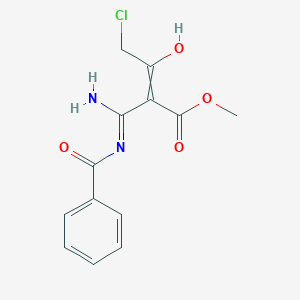
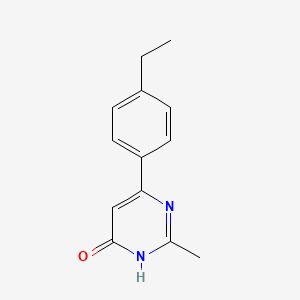



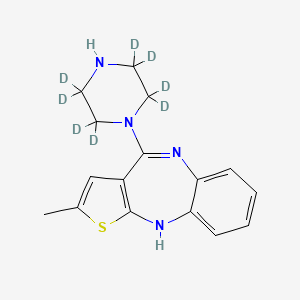
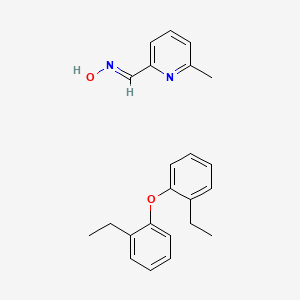
![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)


